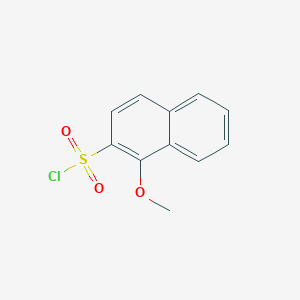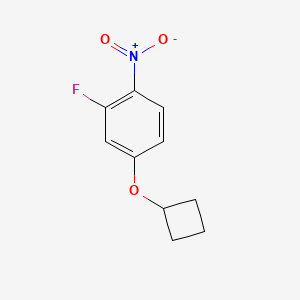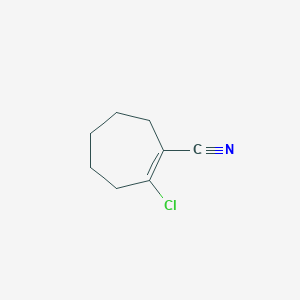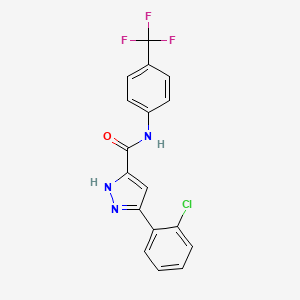![molecular formula C10H9F4NO B13035967 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H9F4NO. This compound is characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
The synthesis of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the successful industrial synthesis of this compound.
Analyse Des Réactions Chimiques
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:
1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]acetone: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and biological activity.
1-Amino-1-[3-fluoro-5-(difluoromethyl)phenyl]acetone: Contains a difluoromethyl group, which may affect its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9F4NO |
|---|---|
Poids moléculaire |
235.18 g/mol |
Nom IUPAC |
1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-4,9H,15H2,1H3 |
Clé InChI |
BXYVKLKVBDDBGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)


![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)

![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)



![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
